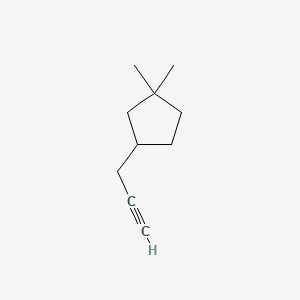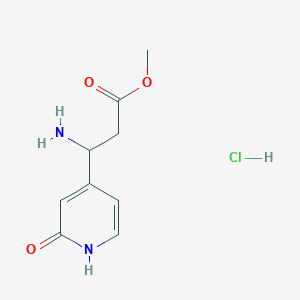
Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypyridinyl group, and a propanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.
Esterification: The carboxylic acid group of (S)-3-amino-3-(methoxycarbonyl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Coupling Reaction: The hydroxypyridine is coupled with the methyl ester through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, affecting the activity of metalloenzymes. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and a hydroxypyridinyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the stereochemistry of the compound (3S) adds another layer of specificity in its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H13ClN2O3 |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |
Clé InChI |
DEGIVRKTWJRZMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


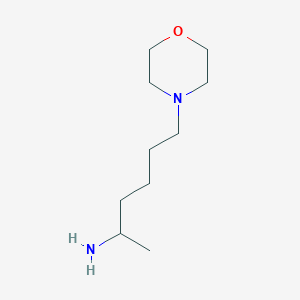



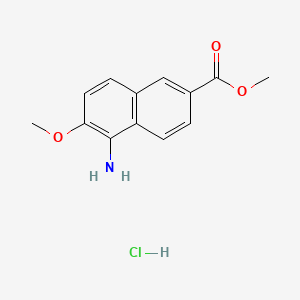
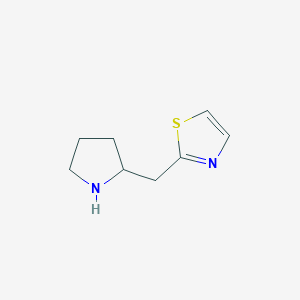
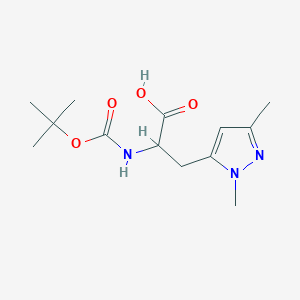
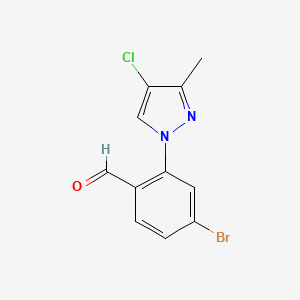
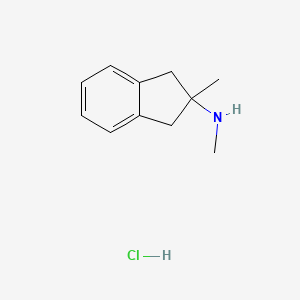
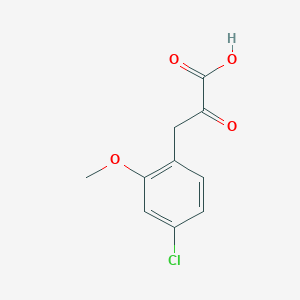
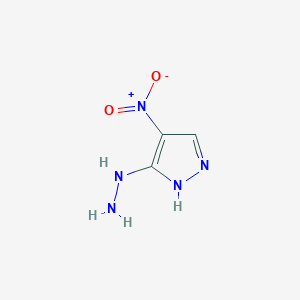
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
